N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
Description
N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a furan-3-carbonyl group and a carboxamide group, along with a cyclopropyl and a difluoroethyl group
Properties
IUPAC Name |
N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3/c17-14(18)9-20(13-1-2-13)16(22)11-3-6-19(7-4-11)15(21)12-5-8-23-10-12/h5,8,10-11,13-14H,1-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDASCADBXUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(F)F)C(=O)C2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan-3-carbonyl Group: This step involves the acylation of the piperidine ring with a furan-3-carbonyl chloride under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine.
Addition of the Cyclopropyl and Difluoroethyl Groups: These groups can be introduced through nucleophilic substitution reactions using cyclopropyl and difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl and difluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
- N-cyclopropyl-N-(2,2-difluoroethyl)-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
- N-cyclopropyl-N-(2,2-difluoroethyl)-1-(pyridine-3-carbonyl)piperidine-4-carboxamide
Uniqueness
N-cyclopropyl-N-(2,2-difluoroethyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the furan-3-carbonyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
